molecular formula C19H16F6N2O3 B2590967 (4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421451-62-8

(4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2590967
CAS RN: 1421451-62-8
M. Wt: 434.338
InChI Key: BJRIIZLGQPDDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethoxy group, a phenyl group, a piperidinyl group, and a methanone group . It is related to a class of compounds known as polydithienylpyrroles, which have been studied for their electrochromic properties .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid . The reaction mixture is stirred under reflux for 36 hours, after which the solvent is removed and the product is purified using column chromatography .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the functional groups it contains. It includes a phenyl ring with a trifluoromethoxy group attached, connected to a piperidine ring via a methanone group . The piperidine ring is also connected to a pyridine ring with a trifluoromethyl group .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of the functional groups it contains. For example, the trifluoromethoxy group is electron-withdrawing, which can decrease the HOMO and LUMO energy levels of the compound . This can affect its reactivity and the types of reactions it can undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the trifluoromethoxy group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Herbicidal Activities

While not directly related to the compound itself, it’s worth noting that research has explored the herbicidal activities of related compounds . Further studies could investigate whether this compound exhibits similar properties.

Insecticides

The presence of fluorine and the pyridine structure in trifluoromethoxy derivatives has led to superior pest control properties compared to traditional phenyl-containing insecticides . Although this specific compound hasn’t been studied extensively in this context, it could be an interesting avenue for further research.

Human Soluble Epoxide Hydrolase Inhibition

N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment have been synthesized and show promise as inhibitors of human soluble epoxide hydrolase . This enzyme plays a role in various physiological processes, making it a potential target for therapeutic interventions.

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O3/c20-18(21,22)13-3-6-16(26-11-13)29-14-7-9-27(10-8-14)17(28)12-1-4-15(5-2-12)30-19(23,24)25/h1-6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRIIZLGQPDDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

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